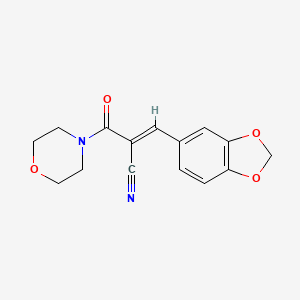

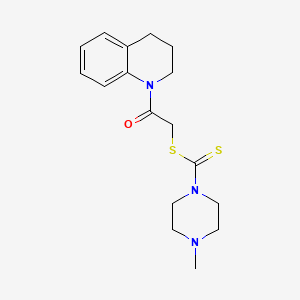

1-(2-thienylacetyl)indoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Multicomponent Synthesis : A method for the synthesis of indoline-2-thiones, which can be further derivatized to produce thieno[2,3-b]indole and thiopyrano[2,3-b]indole skeletons, was developed via a multicomponent reaction involving indoles, CS2, and nitroarenes (Qin et al., 2021).

- Palladium-Catalyzed Carbonylation : The carbonylation of 1-(2-aminoaryl)-2-yn-1-ols in the presence of a PdI2-KI catalytic system leads to the synthesis of indol-2-acetic esters (Gabriele et al., 2008).

Molecular Structure Analysis

- Palladium(II)-Catalyzed Synthesis : The synthesis of 3-((trifluoromethyl)thio)indoles demonstrates the molecular structure formation via a palladium(II)-catalyzed reaction (Sheng et al., 2014).

Chemical Reactions and Properties

- Fischer Indolization Reaction : The one-pot synthesis of thieno[3,2-b]indoles through Fischer indolization reaction using 3-aminothiophenes demonstrates the chemical reactivity and properties of these compounds (Irgashev et al., 2019).

Physical Properties Analysis

- Synthesis of Thieno[2,3-b]indoles : The synthesis of 8H-Thieno[2,3-b]indoles provides insights into the physical properties of these compounds, including stability and reactivity (Velezheva et al., 2013).

Chemical Properties Analysis

- Cu(II)-Catalyzed Coupling/Cyclization : The Cu(II)-catalyzed domino coupling/cyclization process illustrates the chemical properties of indole derivatives, highlighting the potential for synthesis of complex molecules (Gao et al., 2014).

作用机制

The mechanism of action of indoline and its derivatives in biological systems is complex and can vary depending on the specific derivative and the biological system . For example, indoline-related alkaloids have been developed as antibiotics, and their activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now .

安全和危害

Indoline is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

属性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c16-14(10-12-5-3-9-17-12)15-8-7-11-4-1-2-6-13(11)15/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMAVMPMEBLVMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-3-(phenoxymethyl)piperidine](/img/structure/B5642464.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B5642478.png)

![2-allyl-9-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642493.png)

![4-[(1-cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one](/img/structure/B5642501.png)

![N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide](/img/structure/B5642513.png)

![2-ethyl-8,8-dimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5642517.png)

![1'-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5642518.png)

![1-{3-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5642522.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5642529.png)

![(4-{[3-(4-methylpiperazin-1-yl)propyl]amino}quinazolin-2-yl)methanol](/img/structure/B5642564.png)